Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15138448
InChI: InChI=1S/C20H22N4S2/c25-20(26-15-18-14-24-10-4-9-21-19(24)22-18)23-11-7-17(8-12-23)13-16-5-2-1-3-6-16/h1-6,9-10,14,17H,7-8,11-13,15H2
SMILES:
Molecular Formula: C20H22N4S2
Molecular Weight: 382.5 g/mol

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate

CAS No.:

Cat. No.: VC15138448

Molecular Formula: C20H22N4S2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate -

Specification

Molecular Formula C20H22N4S2
Molecular Weight 382.5 g/mol
IUPAC Name imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate
Standard InChI InChI=1S/C20H22N4S2/c25-20(26-15-18-14-24-10-4-9-21-19(24)22-18)23-11-7-17(8-12-23)13-16-5-2-1-3-6-16/h1-6,9-10,14,17H,7-8,11-13,15H2
Standard InChI Key COZQLYCHVIUMNT-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1CC2=CC=CC=C2)C(=S)SCC3=CN4C=CC=NC4=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused imidazo[1,2-a]pyrimidine ring system linked via a methylene bridge to a 4-benzylpiperidine group, terminated by a carbodithioate (-SC(=S)S-) functional group . Key structural attributes include:

  • Imidazo[1,2-a]pyrimidine core: A bicyclic system with nitrogen atoms at positions 1, 3, and 7, contributing to electron-rich aromatic character .

  • 4-Benzylpiperidine subunit: A six-membered aliphatic ring with a benzyl substituent at the 4-position, enhancing lipophilicity .

  • Carbodithioate group: A sulfur-rich moiety capable of metal coordination and redox activity.

Physicochemical Profile

PropertyValueSource
Molecular formulaC₂₀H₂₂N₄S₂
Molecular weight382.5 g/mol
IUPAC nameimidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=S)SCC3=CN4C=CC=NC4=N3
XLogP33.8 (predicted)
Hydrogen bond donors0
Hydrogen bond acceptors6

The compound’s moderate lipophilicity (XLogP3 = 3.8) suggests reasonable membrane permeability, while the absence of hydrogen bond donors may limit aqueous solubility .

Synthetic Methodologies

Key Synthetic Routes

While explicit protocols for this compound remain scarce in literature, analogous imidazo[1,2-a]pyrimidine derivatives are typically synthesized through:

  • Nucleophilic substitution: BCl₃-mediated debenzylation of protected intermediates, enabling C–S bond formation with thiol nucleophiles .

  • Cyclocondensation: NaOH-promoted cycloisomerization of N-propargylpyridinium precursors under aqueous conditions .

  • Carbodithioate introduction: Reaction of imidazo[1,2-a]pyrimidinylmethyl halides with piperidine-1-carbodithioate salts.

A representative multi-step synthesis might involve:

  • Preparation of 2-aminopyrimidine precursors.

  • Cyclization with α-haloketones to form the imidazo[1,2-a]pyrimidine core .

  • Mannich reaction with 4-benzylpiperidine.

  • Thioacetylation using carbon disulfide under basic conditions .

Pharmacokinetic and Toxicity Profile

ADMET Predictions

ParameterPredictionSource
Caco-2 permeability6.5 × 10⁻⁶ cm/s (moderate)
Plasma protein binding92%
CYP3A4 inhibitionProbable (IC₅₀ ≈ 5 μM)
Ames testNegative
HepatotoxicityLow risk

The high plasma protein binding may limit free drug availability, while CYP3A4 interaction suggests potential for drug-drug interactions .

Research Frontiers and Challenges

Structure-Activity Relationships (SAR)

  • Benzyl substitution: Para-chloro analogs show 3× enhanced anticonvulsant activity compared to unsubstituted derivatives .

  • Carbodithioate vs. carboxylate: Thioester derivatives exhibit 10-fold higher in vitro potency against A549 lung cancer cells .

  • Piperidine N-modification: Quaternary ammonium salts improve aqueous solubility but reduce CNS penetration .

Synthetic Challenges

  • Thioester stability: Prone to hydrolysis at pH > 7.5, requiring formulation in enteric coatings.

  • Regioselectivity: Competing reactions at N1 vs. N3 of the imidazo[1,2-a]pyrimidine core complicate purification .

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